Vintafolide Vintafolide Vintafolide is a water-soluble, folate-receptor-targeted conjugate of folate and the vinca alkaloid desacetylvinblastine monohydrazide (DAVLBH) with potential antineoplastic activity. The folate moiety of vintafolide binds to folic acid receptors on the tumor cell surface and the agent is internalized via folate receptor-mediated endocytosis, delivering the tubulin-binding DAVLBH moiety directly into the tumor cell; DAVLBH binding to tubulin results in the disruption of microtubule assembly-disassembly dynamics, cell cycle arrest, and tumor cell apoptosis. Folic acid receptors are frequently upregulated on the surfaces of many tumor cell types. DAVLBH is a derivative of the natural product vinblastine.
Brand Name: Vulcanchem
CAS No.: 742092-03-1
VCID: VC0005416
InChI: InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1
SMILES: CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O
Molecular Formula: C86H109N21O26S2
Molecular Weight: 1917.0 g/mol

Vintafolide

CAS No.: 742092-03-1

Cat. No.: VC0005416

Molecular Formula: C86H109N21O26S2

Molecular Weight: 1917.0 g/mol

* For research use only. Not for human or veterinary use.

Vintafolide - 742092-03-1

Specification

CAS No. 742092-03-1
Molecular Formula C86H109N21O26S2
Molecular Weight 1917.0 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1
Standard InChI Key KUZYSQSABONDME-QRLOMCMNSA-N
Isomeric SMILES CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O
SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O
Canonical SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Introduction

Chemical and Pharmacological Profile of Vintafolide

Structural Characteristics

Vintafolide is a small molecule with the chemical formula C₈₆H₁₀₉N₂₁O₂₆S₂ and a molecular weight of 1917.06 g/mol . Its structure comprises a folate moiety linked to the vinca alkaloid desacetylvinblastine hydrazide (DAVBLH) via a proprietary peptide spacer . This design enables high-affinity binding to FR-α, a glycoprotein overexpressed in 80–90% of epithelial ovarian cancers . The conjugate’s stability in circulation ensures targeted delivery, with cleavage of the linker occurring intracellularly to release the cytotoxic payload .

Mechanism of Action

Vintafolide exploits FR-mediated endocytosis to internalize into cancer cells. Upon binding to FR-α, the complex is trafficked into endosomes, where acidic conditions trigger hydrolysis of the hydrazine bond, releasing DAVBLH . The free vinca alkaloid inhibits microtubule assembly, disrupting mitosis and inducing apoptosis . Preclinical studies show 100-fold greater potency in FR-positive cells compared to FR-negative counterparts, underscoring its specificity .

Pharmacokinetics and Dosage Optimization

Absorption and Distribution

Phase I trials established a maximum tolerated dose (MTD) of 2.5 mg administered via intravenous bolus . Pharmacokinetic analyses revealed rapid distribution (t₁/₂α = 0.5 hours) and elimination (t₁/₂β = 20 hours), with a volume of distribution exceeding total blood volume, indicating extensive tissue penetration . Plasma concentrations followed dose proportionality across 0.1–2.5 mg doses, with no accumulation observed upon repeated administration .

Metabolism and Excretion

Vintafolide undergoes minimal hepatic metabolism, with 60–70% excreted unchanged in urine within 24 hours . Renal clearance accounts for 80% of total elimination, necessitating dose adjustments in patients with creatinine clearance <60 mL/min . No significant drug-drug interactions have been reported, supporting its compatibility with combination regimens .

Clinical Efficacy in Platinum-Resistant Ovarian Cancer

Phase II PRECEDENT Trial

The randomized PRECEDENT trial (NCT00722592) evaluated vintafolide (2.5 mg thrice weekly) plus PLD (50 mg/m²) versus PLD alone in 162 patients with platinum-resistant ovarian cancer . Key outcomes included:

Phase III PROCEED Trial

The ongoing PROCEED trial (NCT01170650) aims to validate these findings in a larger cohort of FR-positive patients, using etarfolatide (EC20) imaging for FR stratification . Primary endpoints include PFS and OS, with results anticipated to guide regulatory approval in the European Union .

Future Directions and Combination Therapies

Expansion into Non-Ovarian Cancers

Preliminary activity in non-small cell lung cancer (NSCLC) was observed in Phase II trials, where FR-positive patients achieved a disease control rate of 35% and median PFS of 7.4 weeks . The TARGET trial (NCT01577654) is evaluating vintafolide with docetaxel in NSCLC, leveraging synergistic microtubule disruption .

Biomarker-Driven Personalization

Integration of etarfolatide imaging into clinical practice enables real-time FR quantification, identifying candidates most likely to benefit . Ongoing research explores FR-α expression as a predictive biomarker for platinum resistance, potentially guiding frontline therapy selection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator